

# Core Mechanism of Action: Protein Synthesis Inhibition

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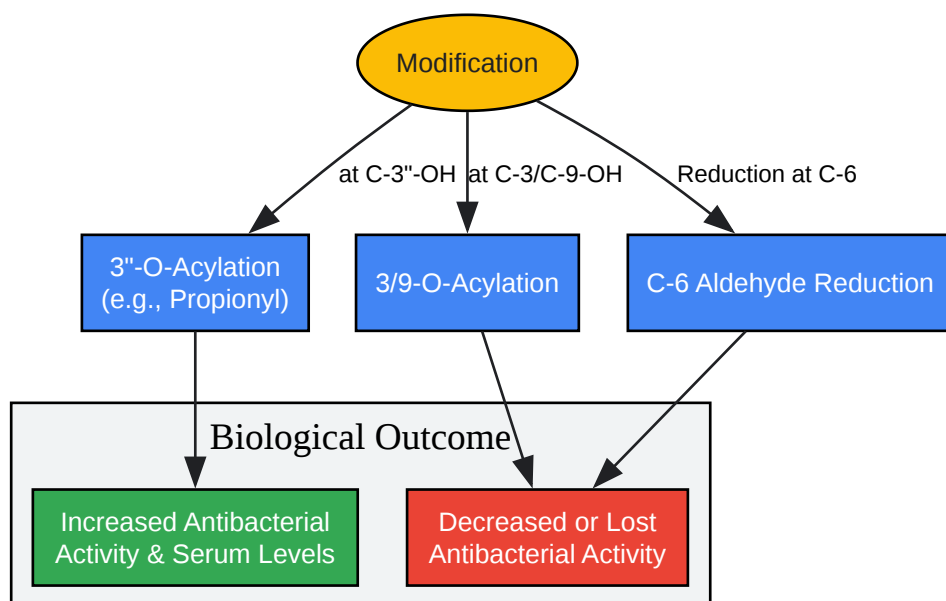
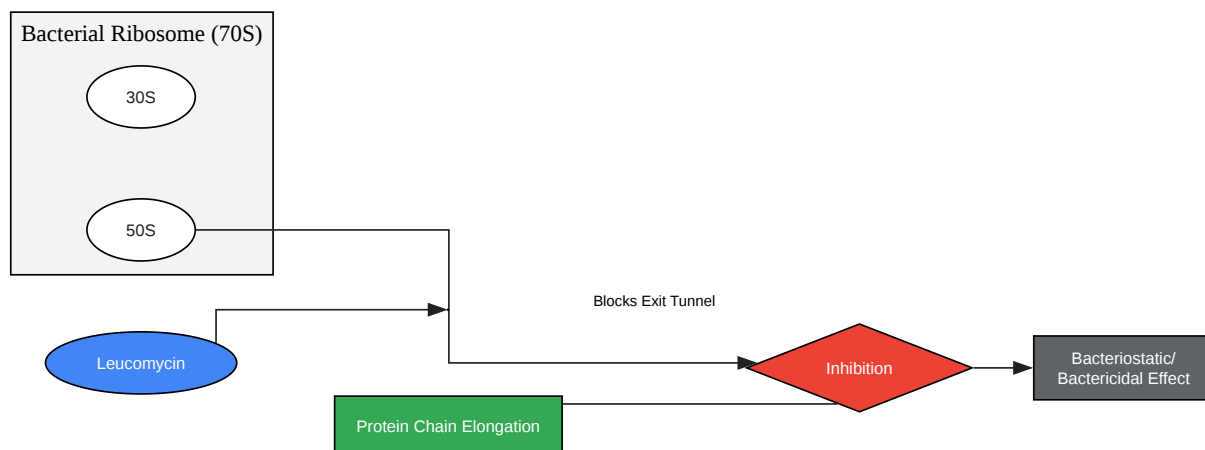
## Compound of Interest

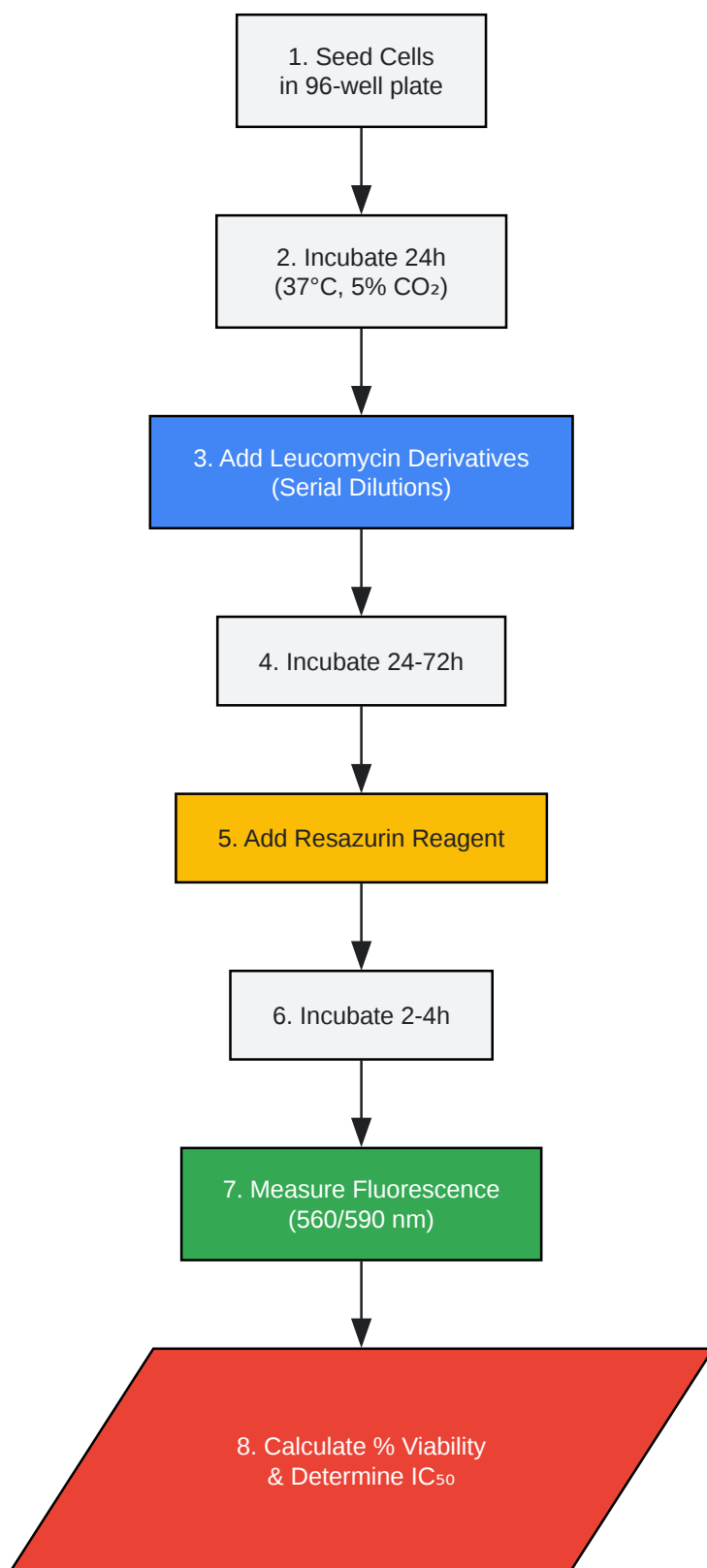
Compound Name: *Leucomycin A4*

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Like other macrolide antibiotics, leucomycin derivatives exert their primary antibacterial effect by inhibiting protein biosynthesis.[4][5] This is achieved by binding to the 50S subunit of the bacterial ribosome.[5][6] This binding event physically obstructs the ribosomal exit tunnel, leading to the premature dissociation of peptidyl-tRNA and ultimately halting protein elongation.[7] The binding site for leucomycins on the ribosome overlaps with that of other macrolides, such as erythromycin, leading to competitive inhibition.[5]





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